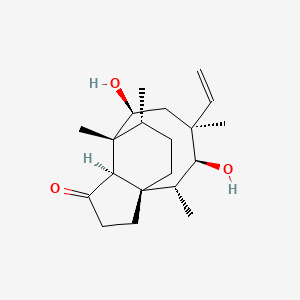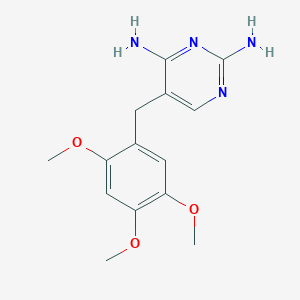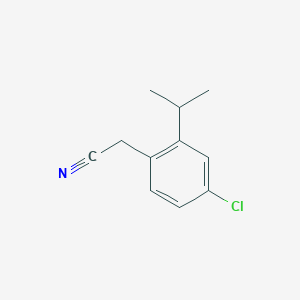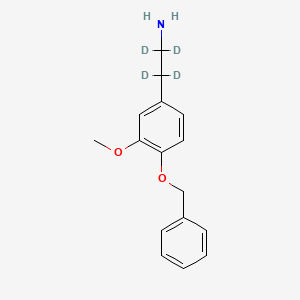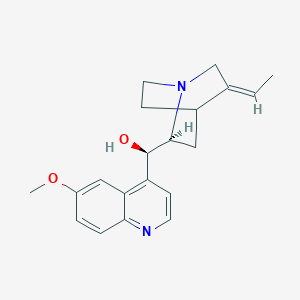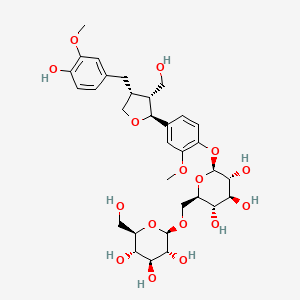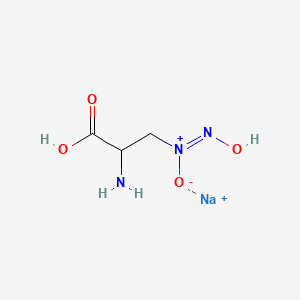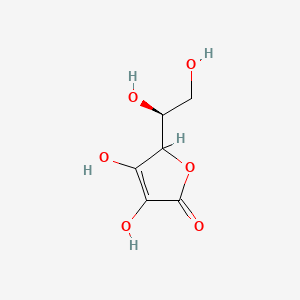
L(+)-Ascorbicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L(+)-Ascorbicacid, commonly known as Vitamin C, is a vital nutrient for humans and certain other animal species. It is a water-soluble vitamin and a potent antioxidant that plays a crucial role in various bodily functions, including the synthesis of collagen, the absorption of iron, the proper functioning of the immune system, and the maintenance of cartilage, bones, and teeth. This compound is also known for its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L(+)-Ascorbicacid can be synthesized through several methods. One of the most common synthetic routes is the Reichstein process, which involves the hydrogenation of D-glucose to D-sorbitol, followed by fermentation to L-sorbose. The L-sorbose is then oxidized to 2-keto-L-gulonic acid, which is subsequently converted to this compound through lactonization.
Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes. Genetically modified microorganisms, such as certain strains of bacteria and yeast, are used to convert glucose or sorbitol into this compound. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: L(+)-Ascorbicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as iodine or ferric chloride.
Reduction: Dehydroascorbic acid can be reduced back to this compound using reducing agents like glutathione or dithiothreitol.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Major Products Formed:
Dehydroascorbic acid: Formed through the oxidation of this compound.
Ascorbate esters: Formed through esterification reactions with alcohols.
Aplicaciones Científicas De Investigación
L(+)-Ascorbicacid has a wide range of applications in scientific research across various fields:
Chemistry:
- Used as a reducing agent in redox reactions.
- Employed in the synthesis of various organic compounds.
Biology:
- Studied for its role in collagen synthesis and wound healing.
- Investigated for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine:
- Used in the treatment and prevention of scurvy, a disease caused by Vitamin C deficiency.
- Explored for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and immune system support.
Industry:
- Utilized as a preservative in the food and beverage industry due to its antioxidant properties.
- Incorporated into cosmetic products for its skin-brightening and anti-aging effects.
Mecanismo De Acción
L(+)-Ascorbicacid exerts its effects through several mechanisms:
Antioxidant Activity:
- This compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Collagen Synthesis:
- It acts as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are essential for the hydroxylation of proline and lysine residues in collagen. This process is crucial for the stability and strength of collagen fibers.
Immune System Support:
- This compound enhances the production and function of white blood cells, particularly lymphocytes and phagocytes, which play a key role in the body’s defense against infections.
Comparación Con Compuestos Similares
L(+)-Ascorbicacid can be compared with other similar compounds, such as:
Dehydroascorbic acid: The oxidized form of this compound, which can be reduced back to its active form.
Ascorbate esters: Derivatives of this compound formed through esterification, often used in cosmetic formulations for their stability and skin-penetrating properties.
Erythorbic acid: An isomer of ascorbic acid with similar antioxidant properties but less biological activity in humans.
Uniqueness: this compound is unique due to its dual role as both a vitamin and an antioxidant. Its ability to participate in various biochemical reactions and its essential role in collagen synthesis and immune function distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5?/m0/s1 |
Clave InChI |
CIWBSHSKHKDKBQ-SZSCBOSDSA-N |
SMILES isomérico |
C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


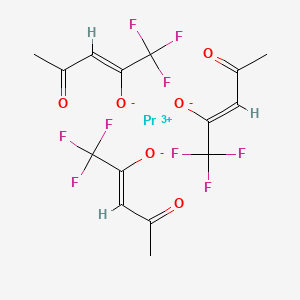

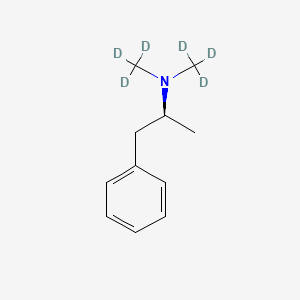
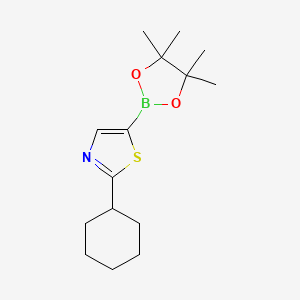
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
